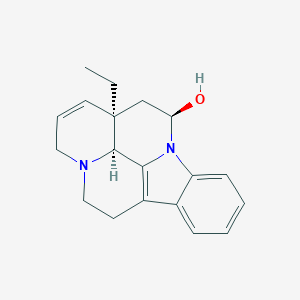

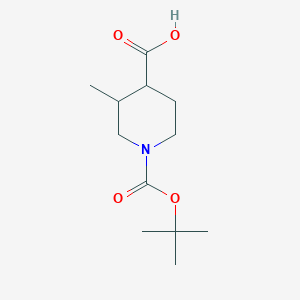

(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps starting from basic amino acids like L-Leucine, through protection of amino and carboxyl groups, nucleophilic substitution, stereoselective reduction, and finally deprotection processes. For instance, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a related compound, was achieved in a 33.6% overall yield through such a multi-step process (Jin Yin, 2015).

Molecular Structure Analysis

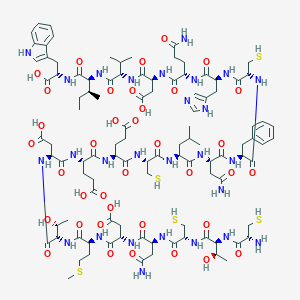

The molecular structure of compounds like "(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid" involves chiral centers, which play a crucial role in their biological activity and chemical behavior. The stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine illustrates the importance of chiral centers in molecular structure and function (T. Katsuki*, M. Yamaguchi, 1976).

Chemical Reactions and Properties

The chemical properties of such compounds include their reactivity towards specific reagents and conditions. For example, the synthesis of novel stable fluorophores for biomedical analysis demonstrates the utility of specific chemical reactions in creating useful derivatives for research and application (Junzo Hirano et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various fields. Studies like the synthesis and incorporation of novel polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides provide insight into these aspects by discussing the stability and reactivity of the synthesized compounds (F. Fernandez et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and functional group behavior, are essential for understanding the utility and applications of these compounds. Research on reversible protecting groups for the amide bond in peptides indicates the importance of chemical properties in synthesizing and manipulating complex molecules (T. Johnson et al., 1993).

Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Review

Chlorogenic Acid (CGA) is a phenolic compound with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA has been studied for its role in modulating lipid metabolism and glucose, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review encourages further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, suggesting potential applications in reducing medicinal costs and synthetic antibiotic use (Naveed et al., 2018).

Phosphonic Acid - Preparation and Applications

Phosphonic acids, characterized by their bioactive properties and applications in bone targeting, supramolecular or hybrid materials, functionalization of surfaces, and as drug or pro-drug candidates, demonstrate the wide-ranging applicability of structurally complex acids in various fields, including chemistry, biology, and physics. This comprehensive review outlines the synthesis methods and multifaceted applications of phosphonic acids, underlining their importance in numerous research projects (Sevrain et al., 2017).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic Acid (LEV), a biomass-derived chemical, is highlighted for its potential in synthesizing a variety of value-added chemicals and drugs. Its role in cancer treatment, medical materials, and other medical fields showcases the versatility and significance of naturally sourced compounds in advancing therapeutic applications and drug synthesis, offering a cleaner, cost-effective approach to drug development (Zhang et al., 2021).

Hydroxy Acids in Cosmetics and Dermatology

The use of hydroxy acids, such as α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, in cosmetic and therapeutic formulations for skin benefits, including their safety and effects on sun-exposed skin, is extensively reviewed. This work emphasizes the importance of understanding the biochemical mechanisms of action of these compounds and their applications in treating skin conditions like photoaging, acne, and psoriasis (Kornhauser et al., 2010).

Reactive Carbonyl Species (RCS) and Chronic Diseases

This comprehensive review on RCS, such as hexanal and malondialdehyde, discusses their sources, types, detection techniques, and therapeutic management in relation to chronic diseases. It underscores the significance of RCS in cellular damage and their connection to various diseases, including cancer and cardiovascular diseases, presenting an overview of therapeutic approaches and the role of nanoparticles in managing RCS-related conditions (Fuloria et al., 2020).

properties

IUPAC Name |

(3S,4S,5S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-3-14(2)22(20(25)12-21(26)27)24-23(28)29-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,22,25H,3,12-13H2,1-2H3,(H,24,28)(H,26,27)/t14-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHRPXQGSVSFOG-FSJXIACGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

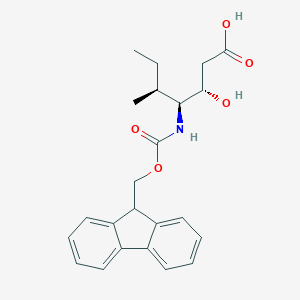

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

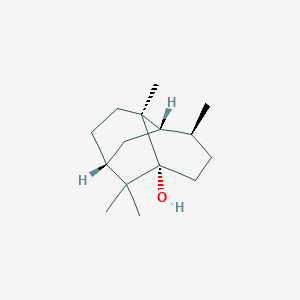

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)